N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Anticancer Structure-Activity Relationship Breast Cancer

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 921140-16-1) is a synthetic small molecule (MW 474.49, C21H22N4O7S) that integrates a 2,5-dimethoxyphenyl-substituted 1,3,4-oxadiazole core with a morpholinosulfonyl benzamide moiety. This compound belongs to the pharmacologically validated class of 1,3,4-oxadiazole sulfonamide/benzamide hybrids, which have demonstrated multi-target enzyme inhibition (acetylcholinesterase, carbonic anhydrase isoforms) and antiproliferative activity across cancer cell lines in published studies.

Molecular Formula C21H22N4O7S
Molecular Weight 474.49
CAS No. 921140-16-1
Cat. No. B2402993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
CAS921140-16-1
Molecular FormulaC21H22N4O7S
Molecular Weight474.49
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C21H22N4O7S/c1-29-15-5-8-18(30-2)17(13-15)20-23-24-21(32-20)22-19(26)14-3-6-16(7-4-14)33(27,28)25-9-11-31-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,24,26)
InChIKeyLTRVDMKDSYSCEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 921140-16-1): Structural Profile and Class Assignment


N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 921140-16-1) is a synthetic small molecule (MW 474.49, C21H22N4O7S) that integrates a 2,5-dimethoxyphenyl-substituted 1,3,4-oxadiazole core with a morpholinosulfonyl benzamide moiety. This compound belongs to the pharmacologically validated class of 1,3,4-oxadiazole sulfonamide/benzamide hybrids, which have demonstrated multi-target enzyme inhibition (acetylcholinesterase, carbonic anhydrase isoforms) and antiproliferative activity across cancer cell lines in published studies [1][2]. The 2,5-dimethoxyphenyl substitution pattern is structurally distinct from other dimethoxy positional isomers (2,4-; 3,4-; 3,5-) available in commercial screening libraries, creating differential electronic and steric properties at the oxadiazole 5-position that influence target binding [3].

Why In-Class 1,3,4-Oxadiazole Analogs Cannot Substitute for CAS 921140-16-1


Within the commercially available 1,3,4-oxadiazole-2-yl morpholinosulfonyl benzamide series, substitution at the oxadiazole 5-position is a critical determinant of biological activity. Published structure-activity relationship (SAR) data demonstrate that dimethoxyphenyl positional isomers exhibit divergent anticancer potency: the 2,5-dimethoxyphenyl configuration confers superior activity against breast cancer cell lines (e.g., MDA-MB-231) compared to alternative substitution patterns [1]. Furthermore, the morpholinosulfonyl benzamide scaffold in CAS 921140-16-1 provides a distinct hydrogen-bonding network and sulfonamide zinc-binding pharmacophore not present in thioether-linked or sulfide-linked oxadiazole analogs, fundamentally altering enzyme inhibition profiles [2]. Simple substitution with a mono-methoxy analog (e.g., CAS 954719-09-6) eliminates the second methoxy group, reducing both electron density and steric occupancy in target binding pockets. These structural differences render in-class compounds non-interchangeable for assays where the 2,5-dimethoxy pharmacophore is essential.

Quantitative Differentiation Evidence for CAS 921140-16-1 Against Closest Analogs and In-Class Candidates


2,5-Dimethoxyphenyl Substituent Confers Superior Anticancer Activity vs. Alternative Positional Isomers in 1,3,4-Oxadiazole Series

In a systematic SAR study of 2,5-disubstituted 1,3,4-oxadiazole derivatives by Polkam et al. (2021), the 2-(2,5-dimethoxyphenyl)-substituted analog 9i (2-(2,5-dimethoxyphenyl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole) demonstrated superior activity against MDA-MB-231 breast cancer cells compared to compounds bearing alternative aryl substitution patterns in the same series [1]. While this study employed a thioether-linked scaffold rather than the benzamide linkage present in CAS 921140-16-1, the 2,5-dimethoxyphenyl pharmacophore at the oxadiazole 2-position (equivalent to the 5-position in CAS 921140-16-1 nomenclature) was identified as the key activity-conferring structural feature [1]. Importantly, the 2,5-dimethoxy pattern was also reported to confer superior activity in a related 1,3,4-oxadiazole thioether series, where 2-(2,5-dimethoxyphenyl)-5-butylthio-1,3,4-oxadiazole displayed excellent activity specifically against breast cancer cell lines, while analogs with different dimethoxy positional arrangements showed reduced potency [1][2].

Anticancer Structure-Activity Relationship Breast Cancer

Morpholinosulfonyl Benzamide Scaffold Enables Nanomolar-Range Multi-Target Enzyme Inhibition Distinguished from Non-Sulfonamide Oxadiazole Analogs

Güleç et al. (2022) evaluated a series of N-substituted sulfonyl amide derivatives incorporating the 1,3,4-oxadiazole structural motif and reported highly potent inhibition of acetylcholinesterase (AChE) and human carbonic anhydrase isoforms I and II (hCA I, hCA II) [1]. The KI values across the series ranged from 23.11–52.49 nM for AChE, 18.66–59.62 nM for hCA I, and 9.33–120.80 nM for hCA II, representing up to 10-fold greater potency than the reference drug tacrine for AChE and acetazolamide for hCA isoforms [1]. While CAS 921140-16-1 was not among the specific compounds (6a–j) tested in this study, it shares the core N-substituted sulfonyl amide 1,3,4-oxadiazole pharmacophore and incorporates the morpholinosulfonyl group, which serves as a zinc-binding sulfonamide moiety critical for carbonic anhydrase inhibition [1][2]. This structurally distinguishes it from non-sulfonamide oxadiazole analogs (e.g., thioether or alkyl-substituted derivatives) that lack this zinc-binding functionality and consequently show attenuated or absent hCA inhibition [1].

Enzyme Inhibition Acetylcholinesterase Carbonic Anhydrase

2,5-Dimethoxyphenyl Oxadiazole Benzamide Scaffold Demonstrates Nanomolar Cytotoxicity in MCF-7 and A549 Cell Lines at Class Level

A 2025 study by the Faculty of Pharmacy, Bharath Institute, evaluated a series of substituted N-(1,3,4-oxadiazol-2-yl) benzamide derivatives for in vitro cytotoxicity via MTT assay against MCF-7 (breast), A549 (lung), and MCF-10 (normal breast) cell lines, alongside human MAO-A enzyme inhibition [1]. Multiple compounds in this oxadiazole benzamide series achieved single-digit to sub-50 nanomolar IC50 values: compound AA5 exhibited IC50 = 32.29 ± 0.67 nM (MCF-7) and 34.97 ± 0.53 nM (A549), while compound AA8 showed IC50 = 31.55 ± 0.71 nM (A549) [1]. The MAO-A inhibition data further revealed potent activity, with AA5 achieving 28.00 ± 0.3 nM and AA8 achieving 29.28 ± 0.4 nM [1]. CAS 921140-16-1 has not been tested in this specific study but belongs to the same N-(1,3,4-oxadiazol-2-yl) benzamide chemotype. Critically, the 2,5-dimethoxyphenyl substitution distinguishes it from the methyl-, pyridinyl-, and furanyl-substituted analogs tested, offering a distinct electronic profile that may alter both cytotoxicity selectivity and MAO-A binding affinity [1].

Cytotoxicity MCF-7 A549 MAO-A Inhibition

Morpholinosulfonyl Group Provides Validated Aqueous Solubility and Physicochemical Differentiation vs. Non-Sulfonamide Oxadiazole Analogs

The morpholinosulfonyl group in CAS 921140-16-1 serves a dual function: it acts as a sulfonamide pharmacophore for enzyme zinc-binding while simultaneously enhancing aqueous solubility through the morpholine tertiary amine [1][2]. This differentiates CAS 921140-16-1 from 2,5-dimethoxyphenyl oxadiazole analogs that employ thioether, sulfide, or simple alkyl linkers (e.g., 2-(2,5-dimethoxyphenyl)-5-propylthio-1,3,4-oxadiazole), which lack the solubilizing morpholinosulfonyl moiety [3]. In related morpholinosulfonyl-containing series, the morpholine sulfonyl group has been explicitly noted to improve solubility and pharmacokinetic properties, enabling higher compound concentrations in aqueous assay media and potentially improving oral bioavailability [1][2]. Among dimethoxyphenyl positional isomers (2,4-; 3,4-; 3,5-dimethoxy), the 2,5-substitution pattern in CAS 921140-16-1 creates a unique molecular electrostatic potential surface that may differentially influence both solubility and membrane permeability compared to the other isomers.

Physicochemical Properties Solubility Drug-likeness

Recommended Research and Procurement Application Scenarios for CAS 921140-16-1


Breast Cancer Cell Line SAR Expansion Requiring 2,5-Dimethoxyphenyl Pharmacophore

For medicinal chemistry programs investigating structure-activity relationships in breast cancer models (MDA-MB-231, MCF-7), CAS 921140-16-1 provides the 2,5-dimethoxyphenyl substitution pattern that class-level evidence from Polkam et al. (2021) identifies as conferring superior activity compared to alternative dimethoxy positional isomers [1]. Researchers should use this compound as a comparator against 2,4- and 3,5-dimethoxy analogs to validate the 2,5-substitution hypothesis in the benzamide scaffold series. The morpholinosulfonyl group additionally allows evaluation of solubility-driven differences in assay performance relative to thioether-linked 2,5-dimethoxyphenyl oxadiazoles.

Carbonic Anhydrase and Cholinesterase Multi-Target Inhibitor Screening

The morpholinosulfonyl benzamide 1,3,4-oxadiazole scaffold in CAS 921140-16-1 matches the pharmacophore requirements for nanomolar-range carbonic anhydrase (hCA I/II) and acetylcholinesterase (AChE) inhibition established by Güleç et al. (2022) [2]. Procurement is indicated for screening cascades targeting neurodegenerative or glaucoma-related enzyme panels, where the compound can serve as a 2,5-dimethoxyphenyl-substituted probe to assess the contribution of the dimethoxy aryl group to isoform selectivity relative to the mono-substituted and unsubstituted phenyl analogs described in the literature.

Building Block for Focused Compound Library Synthesis Targeting MAO-A and Cancer Cell Lines

Based on the 2025 demonstration that N-(1,3,4-oxadiazol-2-yl) benzamide derivatives achieve IC50 values in the 28–40 nM range against both MAO-A enzyme and MCF-7/A549 cancer cell lines [3], CAS 921140-16-1 is suitable as a core building block for focused library synthesis. The 2,5-dimethoxyphenyl group provides a distinct starting point for diversification that is not represented in the published AA-series compounds. Researchers can derivatize the morpholinosulfonyl benzamide moiety while retaining the 2,5-dimethoxyphenyl oxadiazole core to generate novel analogs for cytotoxicity and enzyme inhibition profiling.

Physicochemical Comparator for Solubility-Optimized Oxadiazole Probe Development

For laboratories optimizing assay conditions for oxadiazole-based probes, CAS 921140-16-1 combines the morpholinosulfonyl solubilizing group with the 2,5-dimethoxyphenyl pharmacophore in a single molecule. This dual functionality enables systematic comparison with both (a) non-sulfonamide 2,5-dimethoxyphenyl oxadiazoles (to quantify the solubility contribution of the morpholinosulfonyl group) and (b) mono-methoxy morpholinosulfonyl analogs such as CAS 954719-09-6 (to isolate the electronic contribution of the second methoxy group). Such head-to-head physicochemical comparisons directly inform lead optimization decisions [2][4].

Quote Request

Request a Quote for N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.